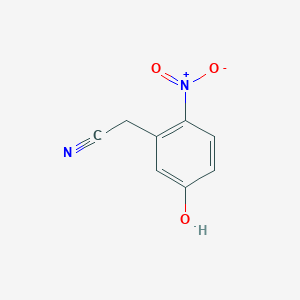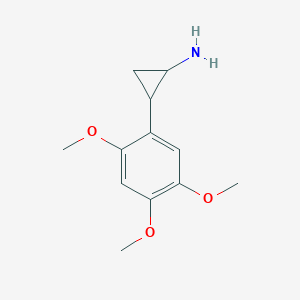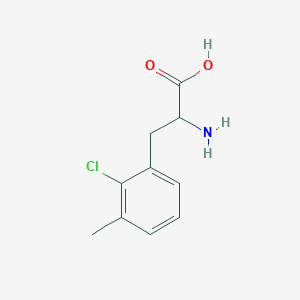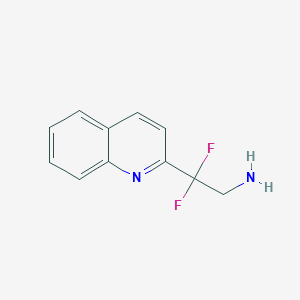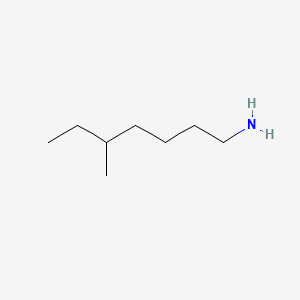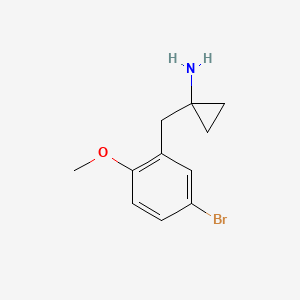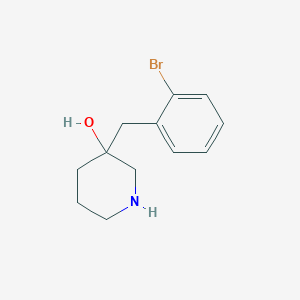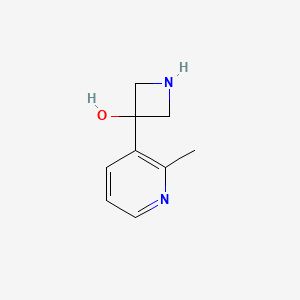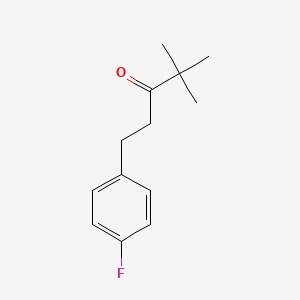
1-(4-Fluorophenyl)-4,4-dimethylpentan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-4,4-dimethylpentan-3-one is an organic compound characterized by the presence of a fluorophenyl group attached to a dimethylpentanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-4,4-dimethylpentan-3-one typically involves the reaction of 4-fluorobenzaldehyde with a suitable ketone precursor under controlled conditions. One common method is the Friedel-Crafts acylation, where 4-fluorobenzaldehyde reacts with 4,4-dimethylpentan-3-one in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems ensures consistent quality and reduces the risk of contamination. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Fluorophenyl)-4,4-dimethylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(4-Fluorophenyl)-4,4-dimethylpentan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-Fluorophenyl)-4,4-dimethylpentan-3-one involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. For instance, it may inhibit specific enzymes involved in metabolic processes, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4-Fluoroamphetamine: A psychoactive compound with stimulant properties.
4-Fluorophenylpiperazine: Known for its neuropharmacological activities.
4-Fluorobenzaldehyde: A precursor in the synthesis of various fluorinated compounds.
Uniqueness: 1-(4-Fluorophenyl)-4,4-dimethylpentan-3-one stands out due to its unique combination of a fluorophenyl group and a dimethylpentanone backbone. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for diverse applications.
Propriétés
Formule moléculaire |
C13H17FO |
|---|---|
Poids moléculaire |
208.27 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-4,4-dimethylpentan-3-one |
InChI |
InChI=1S/C13H17FO/c1-13(2,3)12(15)9-6-10-4-7-11(14)8-5-10/h4-5,7-8H,6,9H2,1-3H3 |
Clé InChI |
OLJKHJRDAXAWQO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)CCC1=CC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


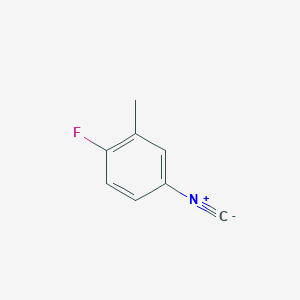
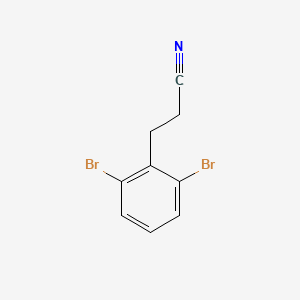
![Tert-butyl 3-[2-(aminomethyl)cyclopropyl]piperidine-1-carboxylate](/img/structure/B13599287.png)
